This compound can be sourced through various synthetic methods, often involving reactions with organometallic reagents or through coupling reactions. It belongs to the broader classification of organic compounds known as n-carbamoyl-alpha amino acids and derivatives, indicating its structural relationship with amino acids and its functional groups that include both boronic acid and amine functionalities. The molecular formula for (5-Aminonaphthalen-1-yl)boronic acid is typically represented as .
The synthesis of (5-Aminonaphthalen-1-yl)boronic acid can be accomplished through several methods:
Each method requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of (5-Aminonaphthalen-1-yl)boronic acid features:
The compound's structural formula can be represented as follows:
(5-Aminonaphthalen-1-yl)boronic acid participates in several key reactions:
These reactions are essential for constructing complex organic molecules used in pharmaceuticals and materials science.
The mechanism by which (5-Aminonaphthalen-1-yl)boronic acid exerts its effects typically involves:
These properties make (5-Aminonaphthalen-1-yl)boronic acid suitable for various applications in chemical synthesis and biological studies.
(5-Aminonaphthalen-1-yl)boronic acid has several important applications:
(5-Aminonaphthalen-1-yl)boronic acid (CAS 882527-38-0) is characterized by a naphthalene core substituted with an amino group at the 5-position and a boronic acid moiety at the 1-position. This arrangement creates electronic asymmetry: the electron-donating amino group enhances the electron density of the naphthalene ring, while the boronic acid acts as an electron-withdrawing group. Retrosynthetically, the molecule can be dissected into two primary precursors: 5-amino-1-bromonaphthalene or 5-amino-1-iodonaphthalene (serving as electrophilic partners for metal-mediated borylation) and protected aminonaphthalene derivatives (to prevent undesirable reactions during synthesis). The boronic acid group is typically introduced via late-stage borylation due to its sensitivity to oxidation and protodeboronation. Key intermediates include halogenated aminonaphthalenes and their pinacol boronate esters, which offer improved stability for purification and storage [1] [3].
Table 1: Key Identifiers and Properties of (5-Aminonaphthalen-1-yl)boronic Acid
Property | Value/Descriptor |
---|---|
CAS Registry Number | 882527-38-0 |
Molecular Formula | C₁₀H₁₀BNO₂ |
SMILES | NC1=CC=CC2=C(B(O)O)C=CC=C12 |
Molecular Weight | 187.00 g/mol |
Storage Conditions | 2–8°C, inert atmosphere, dark |
A direct route involves halogen-metal exchange on 1,5-dibromonaphthalene followed by boronation. The amino group must be protected prior to lithiation to prevent nucleophilic attack on boron or deprotonation. Typical protecting groups include tert-butoxycarbonyl (Boc) or acetyl:
Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) is a robust alternative:
Table 2: Comparison of Synthetic Methods
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Lithiation-Borylation | n-BuLi, THF, −78°C; B(O^iPr)₃ | 40–55 | Direct C–B bond formation | Cryogenic; protecting groups needed |
Miyaura Borylation | PdCl₂(dppf), B₂pin₂, dioxane, 100°C | 60–75 | No protecting groups; scalable | Pd cost; boronate hydrolysis required |
Protodeboronation: The electron-rich amino group accelerates hydrolysis of the C–B bond under acidic or basic conditions. Mitigation strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7